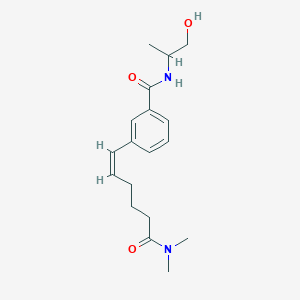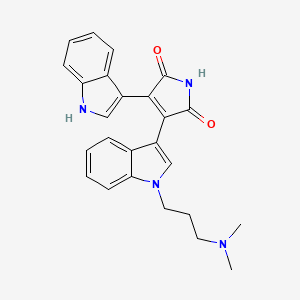
Bisindolylmaleimide i
Vue d'ensemble
Description
Bisindolylmaleimide I (BIM I) is a highly selective, cell-permeable, and reversible protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine . BIM I acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .
Synthesis Analysis
Bisindolylmaleimides are commonly the immediate synthetic precursors of indolocarbazoles, lacking a central bond between the two aromatic units and making them more flexible and drug-like .Molecular Structure Analysis
The molecular formula of Bisindolylmaleimide I is C25H24N4O2 . The molecular weight is 412.48 g/mol . It belongs to the class of organic compounds known as n-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 1-position .Chemical Reactions Analysis
Bisindolylmaleimides can be highly functionalised or chemically manipulated . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .Physical And Chemical Properties Analysis
Bisindolylmaleimide I appears as a solid . It is soluble in DMSO at 1mg/ml .Applications De Recherche Scientifique
Apoptosis Induction and Protein Kinase C Inhibition
Bisindolylmaleimide I, alongside its analogs, was designed as a selective inhibitor of the protein kinase C (PKC) family, showing significant promise in inducing apoptosis independently of its PKC inhibitory capabilities. For instance, studies have demonstrated that Bisindolylmaleimide I can induce apoptosis through mechanisms involving mitochondrial cytochrome c efflux and the activation of caspase-3, highlighting its potential in cancer therapy by promoting cell death in tumor cells without necessarily relying on PKC inhibition (Han et al., 2000).
Enhancing Tumor Necrosis Factor Receptor-mediated Apoptosis
Further research into Bisindolylmaleimide I has uncovered its ability to potentiate tumor necrosis factor (TNF) receptor family-mediated apoptosis, particularly in lymphoid and dendritic cells. This potentiation suggests that Bisindolylmaleimide I can convert apoptosis-resistant cell lines into sensitive ones, offering a new avenue for cancer therapy by targeting specific cell death pathways (Rokhlin et al., 2002).
Signal Transduction and Cellular Behavior
The impact of Bisindolylmaleimide I extends to signal transduction pathways, where it has been shown to influence cellular behavior significantly. For example, its ability to directly block voltage-dependent K+ currents in rat mesenteric arterial smooth muscle cells indicates a potential for understanding and manipulating smooth muscle cell behavior, which could have implications for treating cardiovascular diseases (Kim et al., 2004).
Drug Delivery and Formulation
Recent advancements in drug delivery systems have explored the encapsulation of Bisindolylmaleimide I into nanoparticles for targeted delivery. This approach aims to overcome the compound's poor water solubility and potential side effects by ensuring it reaches specific tissues or cells, such as liver cells or cancer cells, thereby maximizing its therapeutic efficacy while minimizing side effects (Shkodra et al., 2020).
Safety And Hazards
Orientations Futures
Bisindolylmaleimides are widely recognised for their activity against protein kinases . They are also important precursors in the synthesis of the indolocarbazole compound class . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .
Propriétés
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide i | |
CAS RN |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
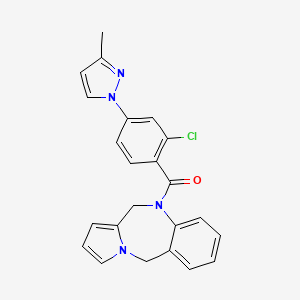
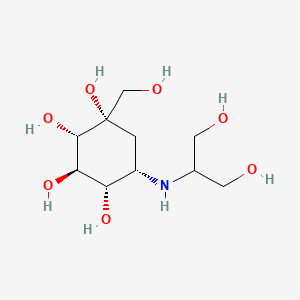
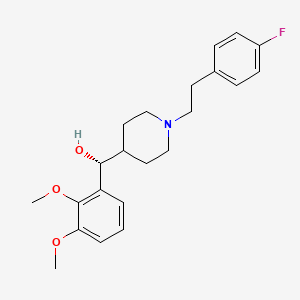
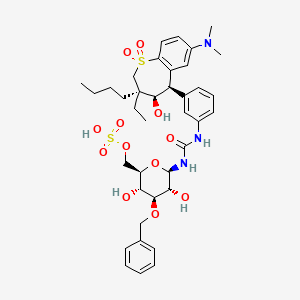
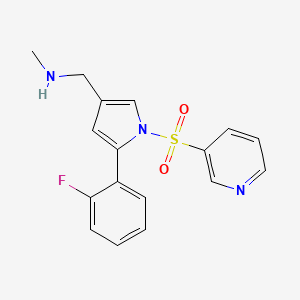
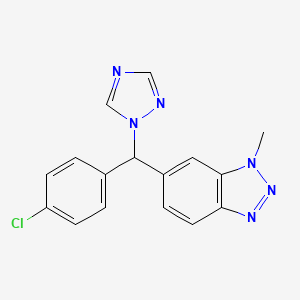
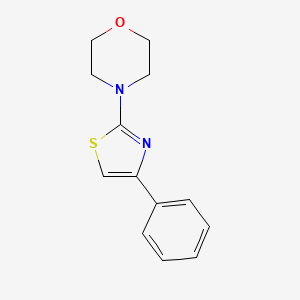
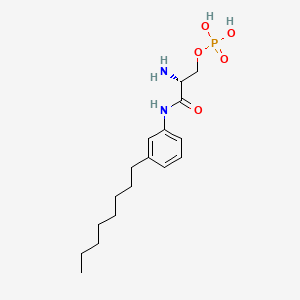
![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
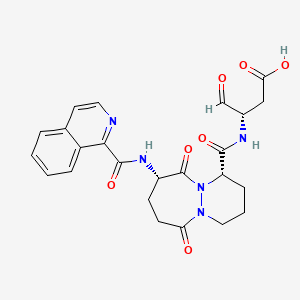
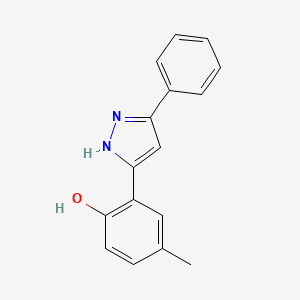
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)
